1,3-Butanedione, 1-(2-benzothiazolyl)-
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Overview
Description
1,3-Butanedione, 1-(2-benzothiazolyl)- is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used . The reaction can be catalyzed by various catalysts, including ionic liquids and transition metal complexes .
Industrial Production Methods
Industrial production methods for 1,3-Butanedione, 1-(2-benzothiazolyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 1-(2-benzothiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .
Scientific Research Applications
1,3-Butanedione, 1-(2-benzothiazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1,3-Butanedione, 1-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
1,3-Butanedione, 1-(2-benzothiazolyl)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-carboxylic acid: Employed in the synthesis of various organic compounds
These compounds share the benzothiazole ring structure but differ in their functional groups and specific applications, highlighting the uniqueness of 1,3-Butanedione, 1-(2-benzothiazolyl)- in its versatility and range of applications.
Properties
Molecular Formula |
C11H9NO2S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C11H9NO2S/c1-7(13)6-9(14)11-12-8-4-2-3-5-10(8)15-11/h2-5H,6H2,1H3 |
InChI Key |
GLBHDSPTUZOETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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